![molecular formula C6H14N2 B13210965 [(2,2-Dimethylcyclopropyl)methyl]hydrazine](/img/structure/B13210965.png)
[(2,2-Dimethylcyclopropyl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,2-Dimethylcyclopropyl)methyl]hydrazine is a chemical compound with the molecular formula C6H14N2 It is known for its unique structure, which includes a cyclopropyl ring substituted with two methyl groups and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-Dimethylcyclopropyl)methyl]hydrazine typically involves the reaction of 2,2-dimethylcyclopropylmethanol with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial methods may also incorporate advanced purification techniques to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[(2,2-Dimethylcyclopropyl)methyl]hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted hydrazine compounds.
Scientific Research Applications
[(2,2-Dimethylcyclopropyl)methyl]hydrazine has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2,2-Dimethylcyclopropyl)methyl]hydrazine involves its interaction with molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with various biomolecules, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its use and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
[(2,2-Dimethylcyclopropyl)methyl]amine: Similar structure but with an amine group instead of a hydrazine moiety.
[(2,2-Dimethylcyclopropyl)methyl]hydroxylamine: Contains a hydroxylamine group, offering different reactivity and applications.
Uniqueness
[(2,2-Dimethylcyclopropyl)methyl]hydrazine is unique due to its specific combination of a cyclopropyl ring and a hydrazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2,2-dimethylcyclopropyl)methylhydrazine |
InChI |
InChI=1S/C6H14N2/c1-6(2)3-5(6)4-8-7/h5,8H,3-4,7H2,1-2H3 |
InChI Key |
ASKWYYCFXSFELX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1CNN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid](/img/structure/B13210892.png)

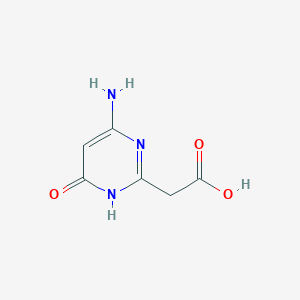

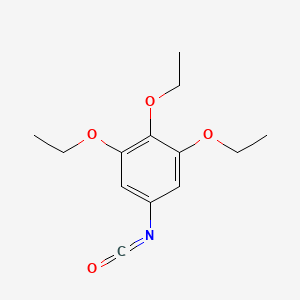
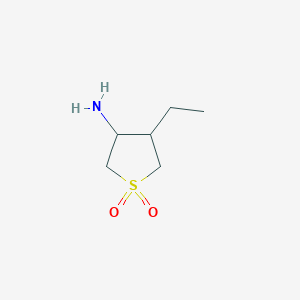
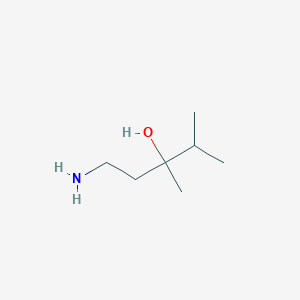
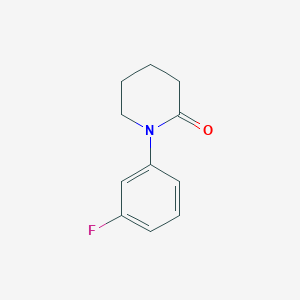
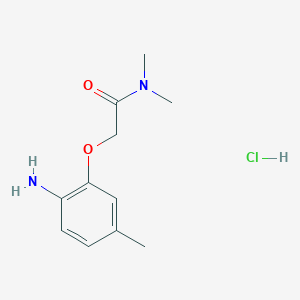

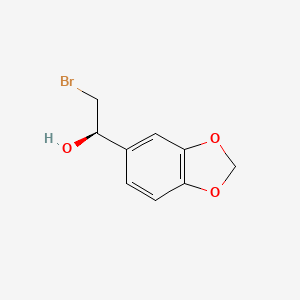
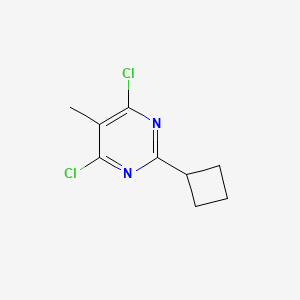
![5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B13210963.png)

